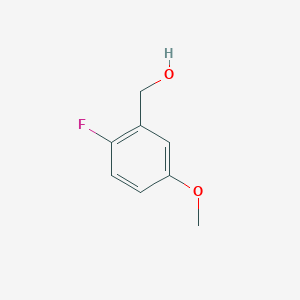

2-Fluoro-5-methoxybenzyl alcohol

Descripción general

Descripción

2-Fluoro-5-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C8H9FO2 and its molecular weight is 156.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Protection and Deprotection of Alcohol Groups :

- Oikawa, Yoshioka, and Yonemitsu (1982) demonstrated the efficient removal of methoxybenzyl protecting groups from alcohols using DDQ in CH2Cl2-H2O at room temperature. This method preserved other usual protecting groups and functional groups, indicating the specificity and utility of methoxybenzyl groups in synthetic chemistry (Oikawa, Yoshioka, & Yonemitsu, 1982).

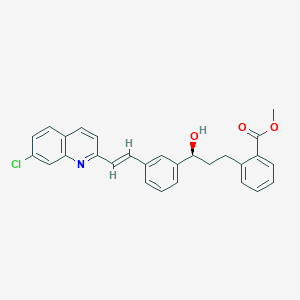

Radioligands for Peripheral Benzodiazepine Receptors :

- Zhang et al. (2003) synthesized and evaluated radioligands, including 2-fluoromethyl-5-methoxybenzyl derivatives, for peripheral benzodiazepine receptors. These compounds were used to map the distribution of these receptors in the brain, demonstrating their application in neuroimaging and potentially in the study of neurological disorders (Zhang et al., 2003).

Photocatalytic Oxidation in Organic Synthesis :

- Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, to corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere. This method, effective under both UV and visible light, has implications in green chemistry and organic synthesis (Higashimoto et al., 2009).

Antioxidant Properties :

- Watanabe et al. (2012) studied the antioxidant properties of 3,5-Dihydroxy-4-methoxybenzyl alcohol, isolated from the Pacific oyster, in a cell-based assay. The compound showed significant inhibition of oxidative stress, indicating potential applications in preventing and treating liver diseases involving oxidation processes (Watanabe et al., 2012).

Enzyme Substrate Specificity :

- Guillén, Martínez, and Martínez (1992) studied the substrate specificity of aryl-alcohol oxidase from the fungus Pleurotus eryngii. They found that methoxybenzyl alcohols show activity with this enzyme, which is important for understanding enzymatic reactions in lignin degradation (Guillén, Martínez, & Martínez, 1992).

Development of New Protecting Groups :

- Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, including 3-fluorobenzyl derivatives, demonstrating its application in the synthesis of complex molecules (Crich, Li, & Shirai, 2009).

Safety and Hazards

“2-Fluoro-5-methoxybenzyl alcohol” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and wear chemical impermeable gloves .

Mecanismo De Acción

- Conversion to Alkyl Halide : When 2-Fluoro-5-methoxybenzyl alcohol reacts with a hydrogen halide (e.g., HCl, HBr, or HI), it undergoes substitution, producing an alkyl halide and water. The reaction is acid-catalyzed .

- S N 2 Mechanism : Primary alcohols and methanol react via an S N 2 mechanism under acidic conditions. The acid protonates the alcohol, allowing the halide ion to displace a water molecule from carbon, resulting in the formation of an alkyl halide .

Mode of Action

Propiedades

IUPAC Name |

(2-fluoro-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGQGAKXUDFXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630275 | |

| Record name | (2-Fluoro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161643-29-4 | |

| Record name | (2-Fluoro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)

![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)